7,8-Dimethoxyphenanthrene-1,4-dione
Description
7,8-Dimethoxyphenanthrene-1,4-dione (CAS: 73453-73-3) is a phenanthrenequinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26408 g/mol . Its structure features a phenanthrene backbone substituted with two methoxy groups at positions 7 and 8, and two ketone groups at positions 1 and 2. Key physicochemical properties include:
Properties
CAS No. |
73453-73-3 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |
InChI Key |
NPZRSIKHZBZZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Formation of more oxidized phenanthrene derivatives.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The most structurally similar compound identified is 5-(4,7-Dihydroxy-2,8-dimethoxyphenanthren-1-yl)-7-hydroxy-2-methoxyphenanthrene-1,4-dione (IUPAC name) . This compound shares the phenanthrene-1,4-dione core but features additional hydroxyl and methoxy substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Increased Polarity : The analog in has three hydroxyl groups, significantly increasing its hydrogen-bonding capacity and polarity compared to this compound.
Molecular Complexity : The additional phenanthrenyl group in the analog results in a larger molecular weight (514.48 vs. 268.26 g/mol) and higher structural complexity, which may influence bioavailability or target binding.
Functional Group Impact on Reactivity and Bioactivity
- Methoxy vs. Hydroxy Groups : Methoxy groups in this compound enhance lipophilicity and metabolic stability compared to hydroxylated analogs, which are more prone to phase II metabolism (e.g., glucuronidation) .
- Ketone Positioning: The 1,4-dione configuration is critical for redox activity, a feature shared with anthraquinones like doxorubicin, though direct evidence of this compound’s electrochemical behavior is lacking.
Limitations of Available Data
- Biological Activity: No experimental data on cytotoxicity, enzyme inhibition, or pharmacokinetics are provided for this compound or its analogs in the cited evidence.
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